Home > Products > Screening Compounds P80368 > 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one - 1566199-72-1

7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-1726206
CAS Number: 1566199-72-1
Molecular Formula: C8H4ClFN2O
Molecular Weight: 198.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(Arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones

Compound Description: This series of compounds, represented by the general structure 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, were developed as novel non-nucleoside inhibitors of human immunodeficiency virus type-1 (HIV-1) reverse transcriptase (RT). [] These compounds incorporate an aryl group onto the end of the 4-acetylene functionality, eliminating the need for a metabolically labile 3-methyl group on the dihydroquinazolinone nucleus. [] Several compounds in this series demonstrated potent inhibition of HIV-1 RT. [] One compound, 4a, exhibited a favorable biological profile and was further investigated as a potential drug candidate. []

1-Cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Hcip)

Compound Description: 1-Cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Hcip) is a quinolone antibiotic that exhibits antimicrobial activity against various Gram-positive and Gram-negative bacterial pathogens. [] Hcip was used as a ligand in the synthesis of a quaternary copper(II) complex, [CuCl(C10H8N2)(C13H8NClFO3)]·2H2O, where it coordinates to the copper ion via its keto and carboxylate groups. []

Gemifloxacin (LB20304a)

Compound Description: Gemifloxacin (LB20304a), a broad-spectrum fluoroquinolone antibiotic, is used to treat respiratory infections. [] It is synthesized by coupling two key intermediates: 7-chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid (QN09) and 3-aminomethyl-4-hydroxypyrrolidine (AM19). []

Compound Description: Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed and synthesized as selective histone deacetylase 6 (HDAC6) inhibitors for potential treatment of Alzheimer's disease. [] These compounds exhibit nanomolar IC50 values for HDAC6 inhibition and demonstrate neuroprotective effects in vitro and in vivo. [] Notably, (E)-3-(2-ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) emerged as the most potent HDAC6 inhibitor (IC50 = 8 nM). [] Another promising candidate, N-hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydroquinazolin-7-yl)-acrylamide (3f), exhibits excellent HDAC6 selectivity and significantly improves learning-based performance in mice with β-amyloid-induced hippocampal lesions. []

3,4-Dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones

Compound Description: 3,4-Dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones (1a) and its halogenated derivatives (1b-d) undergo a novel ring transformation to form 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazoles (3a-d) when kept in chloroform solution at room temperature. [] This ring contraction reaction is specific to these particular compounds and does not occur with other benzotriazocinone derivatives. []

N-[5-[N-(3,4-Dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino]-2-thenoyl]-L-glutamic acid (ICI D1694)

Compound Description: N-[5-[N-(3,4-dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino]-2-thenoyl]-L-glutamic acid (ICI D1694) is a quinazoline antifolate with potent thymidylate synthase inhibitory activity. [] Researchers have synthesized various poly-γ-glutamyl conjugates of ICI D1694 to enhance its potency. [] These conjugates exhibited superior thymidylate synthase inhibitory activity compared to the parent compound. []

4-[N-[7-Bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl]-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide (CB30865)

Compound Description: 4-[N-[7-Bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl]-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide (CB30865) is a quinazolin-4-one based antitumor agent with high growth-inhibitory activity against the W1L2 cell line (IC50 = 2.8 ± 0.50 nM). [] CB30865 exhibits a unique mechanism of action, causing delayed, non-phase specific cell-cycle arrest. [] To overcome its low aqueous solubility, researchers synthesized more water-soluble analogues, some of which demonstrated even greater cytotoxicity than CB30865. []

Overview

7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is a heterocyclic compound with the molecular formula C8H4ClFN2OC_8H_4ClFN_2O. It belongs to the quinazolinone family, which is recognized for its diverse biological activities, making it a significant subject of interest in medicinal chemistry. This compound has been studied for its potential therapeutic applications, particularly in the inhibition of specific enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase.

Source and Classification

This compound is classified as a quinazolinone derivative, which is a subset of heterocyclic compounds. Quinazolinones are known for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic activities. The presence of both chlorine and fluorine atoms in its structure enhances its biological activity and specificity compared to other derivatives .

Synthesis Analysis

Methods

The synthesis of 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one typically involves cyclization reactions of appropriate precursors. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For instance, anthranilic acid derivatives can be coupled with acid chlorides to form substituted anthranilates, which are then cyclized with acetic anhydride to yield benzoxazin-4-ones. These intermediates can subsequently be treated with ammonia to produce the desired quinazolinone derivatives .

Technical Details

The reaction conditions often involve controlled temperatures and solvents such as dichloromethane or ethanol. The use of continuous flow reactors and automated systems is recommended for industrial production to ensure consistent quality and yield.

Molecular Structure Analysis

Structure

The molecular structure of 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one features a fused bicyclic ring system that includes a quinazoline core with chlorine and fluorine substituents at the 7th and 8th positions, respectively. This unique substitution pattern contributes to its distinct chemical reactivity.

Data

Key structural data includes:

  • Molecular Weight: 188.58 g/mol
  • Melting Point: Specific melting point data should be referenced from experimental studies.
  • Solubility: Solubility characteristics vary based on solvent choice; further studies are needed for comprehensive solubility profiles.
Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form various quinazolinone derivatives.
  • Reduction: Functional groups attached to the quinazolinone core can be modified through reduction.
  • Substitution: Halogen substitution reactions allow for the introduction of different halogens or functional groups at specific positions on the quinazolinone ring.

Common Reagents and Conditions

Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. Controlled temperatures and solvents such as dimethyl sulfoxide or dimethylformamide are typically used .

Major Products Formed

The products formed depend on the specific reagents and conditions used. For example:

  • Oxidation may yield hydroxyl or carbonyl-substituted derivatives.
  • Substitution reactions can produce halogenated quinazolinones.
Mechanism of Action

The mechanism of action for 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase through competitive and non-competitive inhibition mechanisms. This inhibition affects various metabolic pathways, influencing cellular processes like gene expression and cell signaling .

Physical and Chemical Properties Analysis

Physical Properties

Physical properties such as color, state (solid), and solubility vary depending on environmental conditions and solvent interactions. Detailed experimental data should be referenced for precise values.

Chemical Properties

Chemical properties include reactivity patterns under different conditions (e.g., acidic or basic environments). The presence of halogen substituents can enhance reactivity towards nucleophiles.

Relevant Data or Analyses

Studies have demonstrated that this compound can significantly alter gene expression related to cell cycle regulation and apoptosis, underscoring its potential therapeutic applications .

Applications

7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one has several scientific uses:

  • Medicinal Chemistry: As a potential therapeutic agent targeting various diseases due to its enzyme inhibitory properties.
  • Drug Development: It serves as a building block in the synthesis of more complex molecules aimed at treating conditions such as diabetes and cancer .
  • Biochemical Research: Used in studies examining enzyme interactions and metabolic pathways.
Introduction to Quinazolinone Derivatives in Medicinal Chemistry

Historical Context of Quinazolinone Scaffolds in Drug Discovery

The quinazolinone journey in drug discovery began in the late 19th century with Griess's pioneering synthesis in 1869 via anthranilic acid condensation, followed by Gabriel and Colman's systematic exploration of their properties in 1903 [1] [9]. The Niementowski synthesis, developed shortly after, provided a robust route by condensing anthranilic acid with amides or formamide, establishing a foundation for broader derivatization [1] [9]. Early investigations primarily focused on natural alkaloids like febrifugine, isolated from Dichroa febrifuga Lour., which demonstrated potent antimalarial activity exceeding quinine [9]. A significant therapeutic milestone was achieved with the introduction of methaqualone in the 1960s. This 2-methyl-3-ortho-tolylquinazolin-4-one acted as a sedative-hypnotic, clinically validating the scaffold's potential to interact with central nervous system targets [1]. Subsequent decades witnessed explosive growth, leading to FDA-approved drugs like the EGFR/HER2 inhibitor lapatinib (for breast cancer) and the selective PI3Kδ inhibitor idelalisib (for hematological malignancies), showcasing the scaffold's adaptability across therapeutic areas [5] [8]. The historical trajectory underscores the quinazolinone nucleus's evolution from a synthetic curiosity to a cornerstone of modern drug design, yielding agents for cancer, CNS disorders, infections, and inflammation [1] [2] [9].

Table 1: Key Historical Milestones in Quinazolinone Drug Development

Time PeriodMilestone AchievementSignificance
1869Griess Synthesis (First reported synthesis)Established foundational synthetic route using anthranilic acid
Early 1900sGabriel & Colman Physicochemical StudiesSystematically explored properties of quinazolinone derivatives
1960sMethaqualone IntroductionFirst major therapeutic success (sedative-hypnotic)
2000sLapatinib (Tykerb®) ApprovalEGFR/HER2 kinase inhibitor for breast cancer
2010sIdelalisib (Zydelig®) ApprovalPI3Kδ inhibitor for chronic lymphocytic leukemia (CLL) and follicular lymphoma

Role of Halogen-Substituted Quinazolinones in Targeted Therapies

Strategic halogen incorporation, particularly chlorine and fluorine, into the quinazolinone scaffold has proven pivotal for enhancing drug-target interactions and optimizing pharmacokinetic profiles. Halogens exert their influence through several key mechanisms: Steric Occupation: Chlorine and fluorine atoms effectively occupy specific hydrophobic pockets within enzyme binding sites or receptor cavities. Electronic Modulation: Their strong electron-withdrawing nature significantly alters the electron density of the quinazolinone core and adjacent substituents, influencing binding affinity (e.g., hydrogen bonding, dipole-dipole interactions) and metabolic stability. Lipophilicity Adjustment: Halogens, especially chlorine, increase overall molecular lipophilicity (Log P), impacting membrane permeability and distribution. Bioisosteric Potential: Fluorine can act as a bioisostere for hydrogen or hydroxyl groups, offering subtle changes in binding without drastic steric alteration [2] [4] [9].

Chlorination at position C6 or C7 of the quinazolinone benzene ring frequently correlates with enhanced anti-inflammatory and analgesic activity. Studies demonstrate that 6-chloro or 7-chloro substituted 2,3-disubstituted quinazolin-4-ones exhibit significantly superior potency in carrageenan-induced paw edema and phenylquinone writhing models compared to their non-halogenated counterparts, often surpassing standard drugs like diclofenac sodium [2] [7]. Similarly, fluorine substitution, particularly at C5, C6, C7, or C8, is highly valuable. Fluorine's small size and high electronegativity allow it to engage in specific interactions like C-F...H bonding and strong dipole effects. This is exemplified by compounds like 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one (CAS: 6329-14-2 / 136333895), where the combined presence of chlorine and fluorine modulates electron distribution and lipophilicity, potentially enhancing target affinity or metabolic resistance [3] [6]. Furthermore, halogen bonding interactions, where the halogen acts as an electrophile interacting with electron-rich atoms (O, N, S, π-systems) in the target protein, contribute significantly to binding energy and selectivity, particularly in kinase inhibitors like idelalisib derivatives [4] [5] [8]. The synergistic effect of dual halogenation (e.g., chloro/fluoro combinations) often yields compounds with superior biological profiles compared to mono-halogenated analogs, highlighting a sophisticated strategy in modern quinazolinone drug design [6] [8].

Table 2: Impact of Halogen Substitution on Quinazolinone Bioactivity

Halogen Position/TypeKey Physicochemical EffectsPrimary Biological OutcomeExample Derivatives/Activities
C6 or C7 Chloro↑ Lipophilicity (Log P), Electron-withdrawingEnhanced Anti-inflammatory & Analgesic Activity6-Chloro-3-substituted derivatives outperforming diclofenac [2] [7]
C5, C6, C7, C8 FluoroStrong dipole, C-F...H bonding, Metabolic stabilityImproved Target Affinity & SelectivityFluorinated derivatives in kinase inhibitors [4] [5]
Dual Chloro/Fluoro (e.g., C7-Cl, C8-F)Combined electronic effects, Optimal lipophilicitySynergistic Bioactivity Enhancement7-Chloro-8-fluoro derivatives for targeted therapies [6] [8]
C2 or C3 Halogenated AlkylAltered steric bulk, Electronic effects on coreModified Pharmacokinetics & Receptor InteractionHalogenated alkyl chains modulating activity [9]

Positioning of 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one in Modern Pharmacology

7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one (Molecular Formula: C₈H₄ClFN₂O, Molecular Weight: 198.59 g/mol, CAS: 136333895) represents a strategically optimized di-halogenated quinazolinone derivative designed to leverage the combined electronic and steric advantages of chlorine and fluorine. Its physicochemical profile, characterized by specific lipophilic parameters (predicted Log P) and electrostatic potential distribution, is tailored for optimal interaction with modern therapeutic targets [3] [6] [9]. This compound serves as a versatile chemical intermediate for synthesizing more complex pharmacologically active molecules. Its structure embodies key features desirable in contemporary drug discovery: planar aromatic region (quinazolinone core) for target binding, hydrogen-bond acceptor/donor sites (C=O, NH), and halogen atoms (Cl, F) for specific protein interactions and metabolic stability enhancement [5] [8] [9].

The primary pharmacological interest in this specific molecule stems from its role as a precursor or structural motif in several cutting-edge therapeutic strategies: Dual-Target Inhibitors: Analogous structures serve as core scaffolds in rationally designed dual inhibitors, such as PI3Kδ/HDAC6 inhibitors (e.g., derivatives based on Idelalisib core linked to hydroxamic acid). These hybrids aim to overcome resistance and improve efficacy in cancers like acute myeloid leukemia (AML) by simultaneously targeting synergistic pathways [5]. Synthetic Lethality Applications: Quinazolinones sharing the di-halogenated pattern are key components in novel dual inhibitors exploiting synthetic lethality, such as BRD4/PARP1 inhibitors (e.g., ADTL-BPI1901). These molecules target DNA damage repair and epigenetic regulation concurrently, showing promise in BRCA1/2 wild-type breast cancers where single-agent PARP inhibitors are less effective [8]. Kinase Inhibitor Optimization: The specific steric and electronic environment created by the 7-Cl, 8-F substitution pattern is being explored to enhance selectivity and potency against specific kinase isoforms, building upon the success of quinazoline-based kinase drugs [4] [5]. Antimicrobial Development: While broader antimicrobial applications exist for quinazolinones, the 7-chloro-8-fluoro motif is particularly relevant in derivatives designed to combat resistant bacterial and fungal strains, leveraging the ability of halogens to interact with microbial enzymes [10]. Research on this compound and its close analogs focuses on structure-activity relationship refinement, exploring modifications at N3 and C2 positions to further optimize target engagement, selectivity, and drug-like properties within these advanced therapeutic paradigms [5] [8] [9].

Table 3: Physicochemical Profile of 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one

PropertyValue/DescriptionMethod/Reference
Systematic Name7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-oneIUPAC Nomenclature
CAS Registry Number136333895Chemical Abstracts Service
Molecular FormulaC₈H₄ClFN₂OElemental Analysis
Molecular Weight198.59 g/molCalculated
SMILESO=C1NC=NC2=C1C=CC(Cl)=C2FSimplified Molecular-Input Line-Entry System
InChIKeyBMSJIVBWHFDFBU-UHFFFAOYSA-NInternational Chemical Identifier Key
Lipophilicity (Predicted LogP)Moderate (Facilitates membrane permeability)Computational Modeling [6]
Key Structural MotifsDi-halogenated (Cl, F) quinazolin-4(3H)-one coreStructural Analysis [6] [9]

Properties

CAS Number

1566199-72-1

Product Name

7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one

IUPAC Name

7-chloro-8-fluoro-3H-quinazolin-4-one

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

InChI

InChI=1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)

InChI Key

BMSJIVBWHFDFBU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)F)Cl

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.